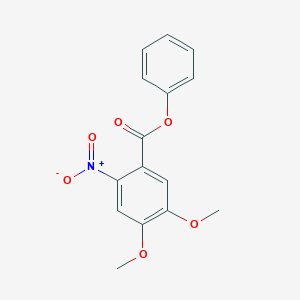

Phenyl 4,5-dimethoxy-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 4,5-dimethoxy-2-nitrobenzoate is an organic compound with the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol . It is characterized by the presence of a phenyl ester group attached to a 4,5-dimethoxy-2-nitrobenzoic acid moiety. This compound is primarily used in research settings and is not intended for human use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 4,5-dimethoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Reduction: 4,5-Dimethoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phenyl 4,5-dimethoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals

Wirkmechanismus

The mechanism of action of Phenyl 4,5-dimethoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethoxy-2-nitrobenzoic acid: Shares the same core structure but lacks the phenyl ester group.

4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar structure with an alcohol group instead of the ester.

Uniqueness: Phenyl 4,5-dimethoxy-2-nitrobenzoate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a nitro group on the benzoate ring. Its molecular formula is C11H13NO5, and it has been identified for various biological activities, particularly in the fields of oncology and neurology.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of nitrobenzoate derivatives, including this compound. These compounds have shown efficacy in inhibiting tumor growth and metastasis through various mechanisms:

- Inhibition of Angiogenesis : Nitrobenzoate compounds have been observed to disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis. For instance, the compound X8 (a related nitrobenzoate) demonstrated significant antiangiogenic effects in zebrafish models by impairing endothelial cell migration and proliferation .

- Cytotoxic Effects : Various derivatives have been tested against human cancer cell lines, revealing their ability to induce apoptosis and inhibit cell proliferation. For example, studies have shown that certain nitrobenzoates can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor-cell interactions .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited promising AChE inhibitory activity comparable to established drugs like donepezil .

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its neuroprotective effects. In vitro assays indicated that certain derivatives demonstrated antioxidant capabilities comparable to reference antioxidants like ascorbic acid .

Case Studies

Several studies have explored the biological activities of this compound and related compounds:

- Study on Anti-Angiogenesis : A study utilizing zebrafish embryos demonstrated that treatment with nitrobenzoate derivatives led to a marked reduction in intersegmental vessel growth and abnormal vascular structures, indicating effective antiangiogenic properties .

- Evaluation of Neuroprotective Effects : Research assessing the AChE inhibitory effects of synthesized analogs indicated that modifications on the phenyl ring significantly influenced inhibitory potency. Some derivatives showed enhanced activity due to electron-withdrawing groups .

Summary of Findings

Eigenschaften

IUPAC Name |

phenyl 4,5-dimethoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWYUNYWPSVFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429227 |

Source

|

| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100905-32-6 |

Source

|

| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.